molecular formula C26H46 B13751309 1-Phenyleicosane CAS No. 2398-68-7

1-Phenyleicosane

Cat. No.: B13751309
CAS No.: 2398-68-7
M. Wt: 358.6 g/mol
InChI Key: HPPLZROUJULWGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyleicosane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with eicosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+C20H41ClAlCl3C6H5C20H41+HCl\text{C}_6\text{H}_6 + \text{C}_20\text{H}_41\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}_20\text{H}_41 + \text{HCl} C6​H6​+C2​0H4​1ClAlCl3​​C6​H5​C2​0H4​1+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to distillation to separate the desired product from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1-Phenyleicosane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 or Cl2 with UV light or FeCl3 catalyst.

Major Products Formed

Scientific Research Applications

1-Phenyleicosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyleicosane primarily involves its interaction with hydrophobic environments. Due to its long alkyl chain, it can embed itself within lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyleicosane is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its long alkyl chain combined with the aromatic phenyl group makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics .

Properties

CAS No.

2398-68-7

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

icosylbenzene

InChI

InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26/h19,21-22,24-25H,2-18,20,23H2,1H3

InChI Key

HPPLZROUJULWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

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